Cinnamyl benzoate

Description

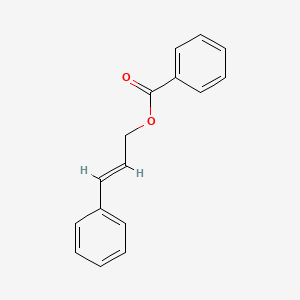

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UARVBDPGNUHYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052169 | |

| Record name | 3-Phenylprop-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-75-2 | |

| Record name | Cinnamyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5320-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for Cinnamyl Benzoate

Classical Esterification Reactions for Cinnamyl Benzoate (B1203000)

Traditional methods for synthesizing cinnamyl benzoate rely on established esterification principles, including the direct reaction of an alcohol with a carboxylic acid, transesterification, and the use of an acid anhydride (B1165640).

Direct Esterification of Cinnamyl Alcohol with Benzoic Acid

The most fundamental approach to this compound synthesis is the direct acid-catalyzed esterification of cinnamyl alcohol with benzoic acid, a process known as Fischer-Speier esterification. This reversible reaction involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com To drive the reaction towards the product, the water formed during the reaction is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.

While specific data for the direct esterification of cinnamyl alcohol with benzoic acid is not extensively detailed in readily available literature, the principles can be extrapolated from similar reactions. For instance, the Fischer esterification of benzoic acid with methanol (B129727), using sulfuric acid as a catalyst at 65°C, results in a 90% yield of methyl benzoate. operachem.com Another relevant example is the direct esterification of diphenylacetic acid with cinnamyl alcohol, which proceeds to a 99% yield. tandfonline.com These examples underscore the high efficiency of Fischer esterification for producing esters from both simple and more complex alcohols and acids. The reaction mechanism involves the protonation of the carboxylic acid by the catalyst, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol.

Enzymatic catalysis offers a milder alternative to strong acid catalysts. Carboxylic acid reductase (CAR) from Mycobacterium marinum has been shown to catalyze the direct esterification of various carboxylic acids, including benzoic acid, with different alcohols. buu.ac.th While specific yields for this compound are not reported, the enzyme demonstrates the potential for greener synthesis routes under aqueous conditions. buu.ac.th

Table 1: Examples of Direct Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | H₂SO₄ | Not Specified | 90 | operachem.com |

| Diphenylacetic Acid | Cinnamyl Alcohol | FTNB, DMAP | 6 hours | 99 | tandfonline.com |

| Benzoic Acid | Benzyl (B1604629) Alcohol | Zirconocene triflate | 24 hours | 74 | diva-portal.org |

| Cinnamic Acid | Methanol | H₂SO₄ (Microwave) | 2 minutes | 97 | mdpi.com |

Transesterification Approaches for this compound Synthesis

Transesterification is another classical method for synthesizing esters, involving the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol moiety. This method can be advantageous when the starting ester is more readily available or when direct esterification is problematic.

The synthesis of this compound can be effectively achieved through the transesterification of a simple benzoate ester, such as methyl benzoate, with cinnamyl alcohol. One documented procedure involves refluxing a 1:1 mixture of methyl benzoate and cinnamyl alcohol in tetrahydrofuran (B95107) (THF). tandfonline.com The reaction is catalyzed by a proazaphosphatrane catalyst, P(RNCH₂CH₂)₃N, and the methanol byproduct is trapped using molecular sieves to shift the equilibrium towards the formation of this compound. tandfonline.com This specific method has been reported to yield this compound in 91% yield. tandfonline.com

Transesterification reactions can be catalyzed by both acids and bases, as well as by specific metal compounds. tandfonline.com While strong mineral acids and bases are common, catalysts like titanium(IV) isopropoxide are also frequently employed. tandfonline.com

Table 2: Transesterification Synthesis of this compound

| Starting Ester | Alcohol | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Cinnamyl Alcohol | P(RNCH₂CH₂)₃N, THF, reflux, molecular sieves | 91 | tandfonline.com |

Synthesis Utilizing Benzoic Anhydride and Cinnamyl Alcohol

The reaction between cinnamyl alcohol and benzoic anhydride provides a highly efficient, often irreversible, route to this compound. This method avoids the production of water as a byproduct, thus eliminating the need for its removal to drive the reaction to completion. The only byproduct is benzoic acid, which can be easily separated.

This reaction is particularly prominent in studies involving advanced catalytic systems, such as Metal-Organic Frameworks (MOFs). usm.mymdpi.com In a typical setup, cinnamyl alcohol and benzoic anhydride are reacted in the presence of a catalyst. The reaction conditions, such as temperature and catalyst loading, are optimized to maximize the conversion and selectivity towards this compound. This pathway is noted for its high catalytic activity, especially when employing novel heterogeneous catalysts. usm.mymdpi.com

Advanced Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly focuses on the development of advanced catalysts to improve reaction efficiency, selectivity, and sustainability. For this compound synthesis, this includes the use of heterogeneous catalysts, which offer significant advantages in terms of separation and reusability.

Heterogeneous Catalysis for Esterification Reactions

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic simplifies the post-reaction workup, as the catalyst can be easily removed by filtration and often reused for multiple reaction cycles. This approach addresses many of the environmental and cost issues associated with homogeneous catalysts.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area, tunable porosity, and stable structure make them excellent candidates for heterogeneous catalysis. mdpi.com

A specific subclass of MOFs, Zeolitic Imidazolate Frameworks (ZIFs), has been successfully applied to the synthesis of this compound. usm.mymdpi.com In particular, ZIF-8, which consists of zinc ions linked by 2-methylimidazolate ligands, has been used as a support for an acid catalyst. mdpi.com

One study reports the encapsulation of dodecatungstophosphoric acid (DTP), a heteropoly acid, within the ZIF-8 framework (DTP@ZIF-8). mdpi.com This composite material acts as a highly active and reusable solid acid catalyst for the esterification of cinnamyl alcohol with benzoic anhydride. usm.mymdpi.com The research highlights this as the first instance of a heterogeneous catalytic synthesis of this compound with complete reaction kinetics. mdpi.com The catalyst is stable up to 400°C and can be reused for at least three cycles. mdpi.com The reaction kinetics were found to follow the Eley-Rideal mechanism, where one reactant (benzoic anhydride) adsorbs onto the catalyst surface and then reacts with the other reactant (cinnamyl alcohol) from the bulk phase. mdpi.com

Table 3: ZIF-8 Catalyzed Synthesis of this compound

| Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Cinnamyl Alcohol, Benzoic Anhydride | Dodecatungstophosphoric acid (DTP) encapsulated in ZIF-8 (DTP@ZIF-8) | High catalytic activity, catalyst reusable for 3 cycles, thermally stable up to 400°C. | usm.mymdpi.com |

Investigation of Reaction Kinetics and Mechanisms in Catalytic Synthesis

The synthesis of this compound via catalytic esterification has been a subject of detailed kinetic and mechanistic studies. A notable approach involves the use of a novel heteropoly acid, dodecatungstophosphoric acid (DTP), encapsulated within a zeolitic imidazolate framework (ZIF-8). This catalyst, denoted as DTP@ZIF-8, has demonstrated high efficacy in the esterification of cinnamyl alcohol with benzoic anhydride. daneshyari.com

The synthesis using this catalyst is conducted in a one-pot process, and it represents the first instance of a comprehensive kinetic study for the heterogeneous catalytic synthesis of this compound. daneshyari.com The reaction mechanism was found to align with the Eley-Rideal model. daneshyari.com In this mechanism, one reactant molecule (in this case, likely benzoic anhydride) adsorbs onto the catalyst surface, followed by a reaction with a second, unadsorbed reactant molecule (cinnamyl alcohol) from the bulk phase to form the product, this compound.

The catalyst itself is prepared through a "bottle around the ship" strategy, where the DTP is encapsulated within the ZIF-8 structure during its synthesis. daneshyari.comresearchgate.net This method is advantageous as it is rapid, can be performed at room temperature using water as a solvent, and results in a catalyst with high thermal stability (up to 400 °C) and reusability for at least three cycles. daneshyari.comresearchgate.net The resulting DTP@ZIF-8 catalyst possesses a sodalite-like structure, which has been confirmed through various characterization techniques including SEM, TEM, XRD, BET, FTIR, TGA, and ammonia-TPD. daneshyari.com

Biocatalytic Routes to Cinnamyl Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of cinnamyl esters, including this compound. These methods primarily utilize enzymes, particularly lipases, to catalyze esterification and transesterification reactions under mild conditions.

Enzymatic Esterification and Transesterification Reactions

Enzymatic synthesis of cinnamyl esters can be achieved through either direct esterification or transesterification. Direct esterification involves the reaction of cinnamyl alcohol with a carboxylic acid. rsc.orgacs.org For instance, the synthesis of various flavor esters, including those of cinnamyl alcohol, has been successfully carried out by direct esterification with aliphatic acids in hydrophobic ionic liquids. acs.org This method, using lipase (B570770) B from Candida antarctica encapsulated in a sol-gel matrix, has been optimized using a factorial design to significantly increase conversion rates. rsc.org A key aspect of this process is the removal of water, a byproduct of the reaction, often achieved by applying a vacuum, which drives the reaction equilibrium towards the product. rsc.org

Transesterification, on the other hand, involves the reaction of cinnamyl alcohol with an existing ester, such as vinyl acetate (B1210297) or ethyl acetate, to produce cinnamyl acetate and the corresponding alcohol as a byproduct. researchgate.netwikipedia.org This method is also catalyzed by lipases and can be performed in non-aqueous systems. For example, the synthesis of cinnamyl acetate from cinnamyl alcohol and vinyl acetate has been optimized in hexane. researchgate.net

The use of immobilized lipases is a common strategy in these biocatalytic processes. nih.govmdpi.com Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. For example, immobilized lipase has been used for the synthesis of cinnamyl butyrate, with studies showing that the enzyme retains a significant portion of its catalytic activity over multiple cycles. nih.gov

Substrate Specificity of Lipases in Cinnamyl Ester Production

The efficiency and selectivity of enzymatic cinnamyl ester synthesis are highly dependent on the substrate specificity of the lipase used. rsc.orgnih.gov Lipases exhibit varying degrees of specificity towards both the alcohol and the acyl donor. rsc.org

For instance, Lipase B from Candida antarctica (often used in its immobilized form, Novozym 435) is known for its broad substrate specificity and high activity, making it a popular choice for the synthesis of various esters, including those of cinnamyl alcohol. nih.gov It is a non-selective lipase with high specificity for both esters and alcohols. nih.gov In contrast, lipases like those from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM) are 1,3-position selective, which can be advantageous in specific applications. nih.govresearchgate.net

Studies have shown that the choice of acyl donor can significantly impact the reaction rate. For example, in the synthesis of cinnamyl esters via transesterification, vinyl propionate (B1217596) was found to be a superior acyl donor compared to others when using lipase from Bacillus amyloliquefaciens. researchgate.net Similarly, the chain length of the carboxylic acid in direct esterification influences the conversion rate. In the esterification of galactose, T1 lipase showed a preference for longer chain fatty acids over shorter ones. analis.com.my

The reaction medium also plays a crucial role in enzyme activity and substrate specificity. nih.gov The use of organic solvents or ionic liquids can modulate the enzyme's conformation and, consequently, its catalytic behavior. acs.orgnih.gov For example, in the synthesis of benzyl cinnamate (B1238496), Lipozyme TLIM showed the highest yield in isooctane, while Novozym 435 performed best in toluene. researchgate.net

Stereoselective Synthesis of this compound and Analogues

The development of stereoselective methods for the synthesis of this compound and its derivatives is of significant interest, particularly for applications in pharmaceuticals and fine chemicals where specific enantiomers are required.

Enantioselective Allylic Substitution Reactions

Iridium-catalyzed enantioselective allylic substitution has emerged as a powerful tool for the synthesis of chiral compounds. nih.govescholarship.org This methodology has been successfully applied to the synthesis of allylated aliphatic esters from cinnamyl benzoates and silyl (B83357) ketene (B1206846) acetals. nih.gov These reactions, catalyzed by a metallacyclic iridium complex, proceed with excellent regioselectivity and enantioselectivity, affording products with high enantiomeric excess (>99% ee). nih.govescholarship.org

The reaction tolerates a wide range of substituents on the aryl ring of the this compound, including both electron-donating and electron-withdrawing groups. escholarship.org A key feature of this method is the use of a catalytic amount of a carboxylate additive, such as tetrabutylammonium (B224687) benzoate (nBu4NOBz), which is believed to activate the silyl ketene acetal. nih.gov The mild reaction conditions also allow for the presence of base-sensitive functional groups. escholarship.org

Chiral Catalyst Development for Cinnamyl Moiety Derivatization

The design and development of chiral catalysts are central to achieving high enantioselectivity in the derivatization of the cinnamyl moiety. nih.govchemrxiv.org For palladium-catalyzed asymmetric reactions, chiral phosphoramidite (B1245037) ligands derived from 1,1'-binaphthol (BINOL) have proven to be highly effective. nih.gov The steric and electronic properties of these ligands can be systematically tuned by introducing different substituents at various positions on the BINOL scaffold, allowing for the optimization of the catalyst's performance for a specific reaction. nih.gov

In the context of heterogeneous catalysis, chirality can be introduced to achiral metal catalysts, such as platinum, through the use of chiral modifiers like cinchonidine. acs.org These modifiers adsorb onto the catalyst surface, creating a chiral microenvironment that can induce enantioselectivity in reactions such as the hydrogenation of α-ketoesters. acs.orgacs.org Strategies for creating such catalysts include the tethering of the chiral modifier to the support or the creation of confined chiral spaces around the catalytic sites. acs.org

For iridium-catalyzed reactions, metallacyclic iridium complexes derived from phosphoramidites are highly effective. nih.gov These catalysts have been used in the kinetic asymmetric transformation of racemic allylic benzoates, demonstrating high reactivity and enantioselectivity. nih.gov The development of such sophisticated chiral catalysts continues to expand the toolbox for the asymmetric synthesis of complex molecules containing the cinnamyl framework.

Control of Stereochemistry in this compound Synthesis

The stereochemistry of this compound is defined by the configuration of the carbon-carbon double bond in the cinnamyl moiety, which can exist as either the (E)- (trans) or (Z)- (cis) isomer. nist.gov The synthetic control over which isomer is formed is almost exclusively dependent on the stereochemistry of the cinnamyl alcohol precursor used in the esterification reaction. Standard esterification methods, such as Fischer esterification or reaction with benzoyl chloride, typically proceed without altering the geometry of the alkene. nih.gov Therefore, achieving a stereochemically pure sample of (E)- or (Z)-cinnamyl benzoate necessitates the use of the corresponding pure cinnamyl alcohol isomer as a starting material.

The (E)-isomer of cinnamyl alcohol is the more stable and common form, and it is widely commercially available. rsc.org Syntheses targeting (E)-cinnamyl derivatives often focus on preserving this geometry or creating it with high selectivity. One reported method involves a bromination/dehydrobromination sequence starting from cinnamyl alcohol to produce (E)-3-bromo-3-phenylallyl alcohol with high stereoselectivity (>98%), which can then be used in further reactions. rsc.org

The synthesis of the less stable (Z)-isomer is more challenging and requires specific stereoselective methods. Key strategies often involve the stereoselective reduction of a (Z)-cinnamic acid derivative. The Still-Gennari modification of the Horner-Emmons olefination is a notable method used to produce (Z)-unsaturated esters, which can then be reduced to the desired (Z)-cinnamyl alcohol. thieme-connect.com Another modern approach is the use of visible light-promoted photocatalytic E to Z isomerization, which can convert the readily available (E)-cinnamyl ethers and alcohols into their (Z)-counterparts. researchgate.net A nickel-catalyzed stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives has also been developed to access (Z)-cinnamyl alcohol with excellent stereospecificity (Z:E ratio up to >99:1). researchgate.net

| Target Isomer | Synthetic Strategy | Key Reaction/Method | Description |

|---|---|---|---|

| (E)-Cinnamyl Benzoate | Esterification of (E)-cinnamyl alcohol | Standard Esterification (e.g., Fischer, Acyl Chloride) | Utilizes commercially available and thermodynamically favored (E)-cinnamyl alcohol as the precursor. The alkene geometry is retained during esterification. |

| (E)-Cinnamyl Benzoate | Synthesis of (E)-cinnamyl alcohol precursor | Bromination/Dehydrobromination | A sequence applied to cinnamyl derivatives to yield highly pure (E)-vinyl bromides, which can be converted to the alcohol while retaining stereochemistry. rsc.org |

| (Z)-Cinnamyl Benzoate | Esterification of (Z)-cinnamyl alcohol | Still-Gennari Olefination | This modification of the Horner-Emmons reaction generates (Z)-unsaturated esters, which are subsequently reduced to (Z)-cinnamyl alcohol. |

| (Z)-Cinnamyl Benzoate | Isomerization of (E)-precursor | Photocatalytic Isomerization | Visible light and a photocatalyst (e.g., fac-Ir(ppy)3) are used to convert (E)-cinnamyl alcohol derivatives to the (Z)-isomers. researchgate.net |

| (Z)-Cinnamyl Benzoate | Synthesis of (Z)-cinnamyl alcohol precursor | Nickel-Catalyzed Deoxygenation | Stereospecific deoxygenation of trans-epoxy cinnamic acid derivatives provides access to (Z)-cinnamyl alcohol with very high stereoselectivity. researchgate.net |

Derivatization and Structural Modification of this compound

The structural modification of the this compound molecule itself is not extensively documented in scientific literature. However, derivatization is feasible by targeting its principal functional groups: the alkene double bond and the two aromatic rings (one from the benzoate moiety and one from the cinnamyl moiety). Insights into potential reactions can be drawn from studies on related cinnamyl esters and cinnamic acid derivatives. nih.govbeilstein-journals.org

The alkene bond is a prime site for modification. Palladium-catalyzed intermolecular carboacylation, for instance, has been successfully applied to a cinnamyl ester, resulting in the formation of a ketone product. nsf.gov This demonstrates a method for C-C bond formation across the double bond. It is plausible that this compound could undergo other common alkene transformations, such as hydrogenation to produce 3-phenylpropyl benzoate, or oxidation reactions like epoxidation and dihydroxylation to introduce new functional groups on the propyl chain.

The aromatic rings offer another handle for derivatization, primarily through electrophilic aromatic substitution. The reactivity of the two phenyl rings would differ. The benzoate ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ester's carbonyl group, which would direct incoming electrophiles to the meta position. Conversely, the phenyl ring of the cinnamyl group is activated by the alkyl chain, directing substitution to the ortho and para positions.

Furthermore, modification strategies often involve creating hybrid molecules by combining the cinnamyl or cinnamate skeleton with other bioactive scaffolds. sioc-journal.cn For example, numerous cinnamic acid-coumarin ester analogs have been synthesized to explore novel biological activities. sioc-journal.cn While these are isomers of this compound, the synthetic principles highlight the potential for creating complex derivatives from the basic cinnamyl and benzoate building blocks.

| Reaction Site | Reaction Type | Potential Product Class | Rationale/Example |

|---|---|---|---|

| Alkene Double Bond | Intermolecular Carboacylation | Ketone derivatives | A palladium-catalyzed reaction has been shown to work on a cinnamyl ester, creating a highly functionalized ketone. nsf.gov |

| Alkene Double Bond | Hydrogenation | Saturated esters (3-phenylpropyl benzoate) | A standard and predictable reaction for reducing C=C double bonds. |

| Alkene Double Bond | Epoxidation | Epoxy-esters | A common alkene transformation; Sharpless asymmetric epoxidation is a key step in synthesizing derivatives from cinnamyl alcohol. semanticscholar.org |

| Benzoate Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | meta-Substituted cinnamyl benzoates | The ester group is deactivating and a meta-director. |

| Cinnamyl Phenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | ortho-, para-Substituted cinnamyl benzoates | The alkenyl group is activating and an ortho, para-director. |

Natural Occurrence and Biosynthesis of Cinnamyl Benzoate and Precursors

Identification in Botanical Sources

The identification of cinnamyl benzoate (B1203000) in the plant kingdom has been a subject of phytochemical investigation, revealing its distribution in specific botanical sources.

Presence in Natural Resins and Balsams

Cinnamyl benzoate is a known constituent of several natural resins and balsams, which are complex exudates from certain trees. scribd.com These substances are rich in various aromatic compounds, including a significant proportion of cinnamic and benzoic acids and their esters. scribd.com

Peru Balsam: This aromatic liquid, obtained from the bark of Myroxylon balsamum var. pereirae, contains a complex mixture of substances. dermnetnz.org Its composition includes cinnamein, which is a combination of esters such as benzyl (B1604629) cinnamate (B1238496), benzyl benzoate, and cinnamyl cinnamate. dermnetnz.orgskinident.worldallergyuk.orgriverabalsam.com this compound is also found among its numerous constituents. The balsam's characteristic scent is attributed to this rich blend of aromatic compounds. dermnetnz.orgskinident.world

Tolu Balsam: Derived from the trunk of Myroxylon balsamum, Tolu balsam also contains a mixture of resinous substances and volatile oils. jeanne-blog.comhpa.gov.tw Its main constituents include benzyl and cinnamyl esters of benzoic and cinnamic acids. jeanne-blog.comhpa.gov.twindiaaromaoils.com Specifically, cinnamyl cinnamate and benzyl benzoate are among the key components. hpa.gov.twkanhanatureoils.comresearchgate.net

Benzoin Resin: This resin, obtained from Styrax species, is another source of aromatic compounds. researchgate.net Siam benzoin, for instance, contains coniferyl benzoate, free benzoic acid, and cinnamyl cinnamate. researchgate.net Sumatra benzoin's key components include free cinnamic acid, benzoic acid, benzyl cinnamate, and coniferyl cinnamate. researchgate.net

Comparative Analysis of this compound Distribution in Plants

While prominent in the aforementioned balsams, this compound and its related esters are not exclusively confined to these sources. Research has identified their presence in other plant species, indicating a broader, albeit not ubiquitous, distribution.

Jasminum grandiflorum : this compound has been identified as a phytochemical present in this species of jasmine.

Prunus mume : Studies on the floral volatiles of the Japanese apricot have identified related compounds such as cinnamyl alcohol and benzyl benzoate as contributors to its fragrance. frontiersin.org

Propolis: A study of Brazilian propolis reported the presence of (E)-cinnamyl benzoate as a new finding in this bee-collected resinous mixture. nih.gov

The following table provides a summary of the occurrence of this compound and related esters in various botanical sources.

| Botanical Source | Compound(s) Identified |

| Peru Balsam (Myroxylon balsamum var. pereirae) | This compound, Benzyl cinnamate, Benzyl benzoate, Cinnamyl cinnamate. dermnetnz.orgriverabalsam.com |

| Tolu Balsam (Myroxylon balsamum) | Benzyl cinnamate, Benzyl benzoate, Cinnamyl cinnamate. jeanne-blog.comhpa.gov.twkanhanatureoils.comresearchgate.net |

| Benzoin Resin (Styrax spp.) | Cinnamyl cinnamate, Coniferyl benzoate, Benzyl cinnamate. researchgate.net |

| Jasminum grandiflorum | This compound. |

| Propolis (Brazilian) | (E)-cinnamyl benzoate, (E)-cinnamyl cinnamate. nih.gov |

Biochemical Pathways for Phenylpropanoid and Benzenoid Metabolism

The biosynthesis of this compound is rooted in the phenylpropanoid and benzenoid metabolic pathways, which are central to the production of a wide array of secondary metabolites in plants. These pathways convert the primary metabolite L-phenylalanine into various phenolic compounds.

Phenylalanine Ammonia-Lyase (PAL) in Cinnamic Acid Formation

The journey from primary to secondary metabolism begins with the enzyme phenylalanine ammonia-lyase (PAL) . wikipedia.orgnih.gov This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. wikipedia.orgnih.govtaylorandfrancis.com This reaction is the first committed step in the phenylpropanoid pathway, channeling carbon from primary metabolism into the synthesis of numerous phenylpropanoid compounds. wikipedia.orgnih.govashs.org The activity of PAL is a critical regulatory point and is often induced by various stimuli such as light, wounding, and pathogenic attack. wikipedia.org Cinnamic acid, the product of the PAL-catalyzed reaction, serves as a crucial precursor for a vast diversity of plant natural products. nih.govtaylorandfrancis.comashs.org

Enzymatic Conversion of Cinnamic Acid to Benzoic Acid Derivatives

Following its formation, cinnamic acid can be directed towards different branches of the phenylpropanoid pathway. One such branch leads to the formation of benzoic acid and its derivatives, which are the C6-C1 benzenoids. The conversion of the C6-C3 skeleton of cinnamic acid to the C6-C1 structure of benzoic acid involves the shortening of the propyl side chain by two carbons. pnas.orgoup.com This can occur through a CoA-dependent β-oxidative pathway, which mirrors the β-oxidation of fatty acids. pnas.orgoup.comresearchgate.net

A key enzyme in directing the metabolic flow from the general phenylpropanoid pathway towards benzenoid metabolism is cinnamate:CoA ligase (CNL) . researchgate.netoup.comnih.gov This enzyme catalyzes the activation of cinnamic acid by ligating it to coenzyme A (CoA) to form cinnamoyl-CoA. researchgate.netoup.comnih.gov This thioesterification is a critical step, as cinnamoyl-CoA is the substrate for the subsequent reactions in the β-oxidative pathway leading to benzoyl-CoA. pnas.org

Research on Hypericum calycinum cell cultures has shown that CNL preferentially uses cinnamic acid as a substrate and does not activate benzoic acid directly. researchgate.netoup.com The formation of cinnamoyl-CoA by CNL represents a branch point in phenylpropanoid metabolism. nih.gov While cinnamoyl-CoA can be further processed to produce benzoic acid derivatives, an alternative and well-known reaction is the hydroxylation of cinnamic acid to 4-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to form 4-coumaroyl-CoA, a precursor for flavonoids and lignin (B12514952). nih.govmdpi.com Therefore, the activity of CNL is pivotal in channeling intermediates specifically towards the biosynthesis of benzenoids. researchgate.netoup.comnih.govsemanticscholar.orgdntb.gov.ua

Beta-Oxidative Pathways in Benzoic Acid Biosynthesis

In plants, benzoic acid is synthesized from L-phenylalanine via pathways that shorten the C3 side chain of cinnamic acid by two carbons. One of the major routes is the CoA-dependent β-oxidative pathway, which is analogous to the β-oxidation of fatty acids and occurs within the peroxisomes. nih.govpurdue.edupnas.org

The core pathway begins with the conversion of trans-cinnamic acid to its corresponding CoA thioester, cinnamoyl-CoA. nih.govpnas.org This initial activation step is catalyzed by the enzyme cinnamate-CoA ligase (CNL). researchgate.netnih.gov Subsequently, cinnamoyl-CoA undergoes a series of three sequential reactions to form benzoyl-CoA: hydration, dehydrogenation, and thiolytic cleavage. nih.govpnas.org

A key enzyme in this process is cinnamoyl-CoA hydratase-dehydrogenase (CHD), a bifunctional enzyme that catalyzes the hydration of cinnamoyl-CoA to 3-hydroxy-3-phenylpropanoyl-CoA, followed by its dehydrogenation to 3-oxo-3-phenylpropanoyl-CoA. nih.govpurdue.eduresearchgate.netpnas.org The final step is the cleavage of 3-oxo-3-phenylpropanoyl-CoA by 3-ketoacyl-CoA thiolase (KAT), which yields benzoyl-CoA and acetyl-CoA. nsf.gov The entire β-oxidative pathway is localized to the peroxisomes. nih.govpurdue.edu

Research in Petunia hybrida has been instrumental in elucidating this pathway. The downregulation of the gene for PhCHD in petunia flowers led to a significant reduction in the levels of benzoic acid and its derived volatile compounds, alongside an accumulation of the precursors cinnamic acid and cinnamoyl-CoA, confirming the enzyme's crucial role in vivo. nih.govpurdue.eduresearchgate.net

Table 1: Key Enzymes in the β-Oxidative Pathway of Benzoic Acid Biosynthesis

| Enzyme | Abbreviation | Reaction Catalyzed | Cellular Location | Source Organism Example |

|---|---|---|---|---|

| Cinnamate-CoA Ligase | CNL | Cinnamic acid + CoA + ATP → Cinnamoyl-CoA + AMP + PPi | Peroxisome | Petunia hybrida, Hypericum calycinum nih.govnih.gov |

| Cinnamoyl-CoA Hydratase/Dehydrogenase | CHD | Cinnamoyl-CoA → 3-Hydroxy-3-phenylpropanoyl-CoA → 3-Oxo-3-phenylpropanoyl-CoA | Peroxisome | Petunia hybrida nih.govpurdue.edu |

| 3-Ketoacyl-CoA Thiolase | KAT | 3-Oxo-3-phenylpropanoyl-CoA + CoA → Benzoyl-CoA + Acetyl-CoA | Peroxisome | Petunia hybrida nsf.gov |

Biosynthesis of Cinnamyl Alcohol as a Precursor

Cinnamyl alcohol is synthesized via the phenylpropanoid pathway, which also begins with the amino acid L-phenylalanine. frontiersin.orgpnas.org The first committed step is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). frontiersin.orgpnas.org

Following its synthesis, cinnamic acid is activated to cinnamoyl-CoA by a CoA ligase, such as 4-coumarate:CoA ligase (4CL) or a specific cinnamate:CoA ligase (CNL). nih.govmdpi.com The resulting cinnamoyl-CoA is then reduced to cinnamaldehyde (B126680) by the enzyme cinnamoyl-CoA reductase (CCR). frontiersin.orgpnas.org The final step in the formation of cinnamyl alcohol is the reduction of cinnamaldehyde, which is catalyzed by cinnamyl alcohol dehydrogenase (CAD), an NADPH-dependent enzyme. frontiersin.orgpnas.orgmdpi.comhst-j.orgnih.gov

CAD enzymes are part of the medium-chain dehydrogenase/reductase (MDR) superfamily and often exist as a multigene family in plants, with different isoforms potentially exhibiting varying substrate specificities and expression patterns. frontiersin.orghst-j.orgoup.com These enzymes catalyze the reduction of various cinnamaldehydes, including coniferaldehyde, sinapaldehyde, and p-coumaraldehyde, to their corresponding alcohols, which are the monolignol precursors for lignin biosynthesis. pnas.orgmdpi.comnih.gov

Table 2: Core Enzymes in the Biosynthesis of Cinnamyl Alcohol

| Enzyme | Abbreviation | Reaction Catalyzed | Pathway |

|---|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine → trans-Cinnamic acid + NH₃ | General Phenylpropanoid |

| Cinnamate-CoA Ligase / 4-Coumarate:CoA Ligase | CNL / 4CL | trans-Cinnamic acid + CoA + ATP → Cinnamoyl-CoA + AMP + PPi | General Phenylpropanoid |

| Cinnamoyl-CoA Reductase | CCR | Cinnamoyl-CoA + NADPH → Cinnamaldehyde + NADP⁺ + CoA | Monolignol Biosynthesis |

| Cinnamyl Alcohol Dehydrogenase | CAD | Cinnamaldehyde + NADPH → Cinnamyl alcohol + NADP⁺ | Monolignol Biosynthesis |

Enzyme Characterization and Pathway Engineering in Biosynthesis

The characterization of enzymes involved in the biosynthesis of benzoic acid and cinnamyl alcohol has provided detailed insights into their function and regulation. For instance, cinnamate:CoA ligase (CNL) from Hypericum calycinum (HcCNL) shows a strong preference for cinnamic acid as a substrate and does not activate benzoic acid. researchgate.netnih.gov Its activity is dependent on the presence of Mg²⁺ and K⁺ ions, with optimal concentrations of 2.5 mM and 100 mM, respectively. researchgate.netnih.gov Kinetic analysis of HcCNL revealed a Kₘ value of 11.14 µM for cinnamic acid, indicating a high affinity. nih.gov Similarly, Ph-CNL from Petunia hybrida has a higher affinity for cinnamic acid compared to 4-coumaric acid and caffeic acid. nih.gov

Cinnamyl alcohol dehydrogenases (CADs) have also been extensively characterized. PmCAD1 from Prunus mume efficiently catalyzes the conversion of cinnamaldehyde to cinnamyl alcohol, with a Kₘ of 58.36 μM and a Vₘₐₓ of 32.54 U/mg. frontiersin.org In wheat, the TaCAD1 enzyme shows the highest catalytic efficiency with coniferyl aldehyde, followed by sinapyl and p-coumaryl aldehydes. oup.com

This detailed enzymatic knowledge has enabled pathway engineering efforts to enhance the production of these precursor compounds. In one study, the downregulation of Ph-CNL in petunia via RNA interference (RNAi) led to a decrease in the emission of benzoate-derived compounds like benzyl benzoate. nih.gov In another example, engineering Escherichia coli with a synthetic pathway involving phenylalanine ammonia-lyase, carboxylic acid reductase, and alcohol dehydrogenase enabled the de novo production of cinnamyl alcohol from glucose, achieving a titer of up to 300 mg/L. nih.govresearchgate.net Further engineering of E. coli for cinnamyl acetate (B1210297) production, which involves cinnamyl alcohol as an intermediate, reached titers of 627 mg/L through strategies that included strengthening the upstream L-phenylalanine pathway. sci-hub.se

Table 3: Research Findings on Enzyme Characterization and Pathway Engineering

| Enzyme/Pathway | Organism/System | Research Finding | Key Data |

|---|---|---|---|

| Cinnamate:CoA Ligase (HcCNL) | Hypericum calycinum | Characterization of kinetic parameters and substrate preference. | Kₘ for cinnamic acid: 11.14 µM; kcat/Kₘ: 0.155 µM⁻¹s⁻¹ nih.gov |

| Cinnamate:CoA Ligase (Ph-CNL) | Petunia hybrida | Kinetic analysis showed a preference for cinnamic acid. | Kₘ for cinnamic acid: 285 µM; kcat/Kₘ was 3.6-fold higher than for 4-coumaric acid. nih.gov |

| Cinnamoyl-CoA Hydratase/Dehydrogenase (PhCHD) | Petunia hybrida | Downregulation via RNAi confirmed its role in benzoic acid synthesis. | Reduced CHD activity and decreased formation of BA-CoA and derived volatiles. nih.govpurdue.edu |

| Cinnamyl Alcohol Dehydrogenase (PmCAD1) | Prunus mume | Kinetic characterization of the enzyme. | Kₘ for cinnamaldehyde: 58.36 µM; Vₘₐₓ: 32.54 U/mg. frontiersin.org |

| Cinnamyl Alcohol Dehydrogenase (TaCAD1) | Triticum aestivum (Wheat) | Substrate specificity analysis. | Highest catalytic efficiency (Kcat/Kₘ) towards coniferyl aldehyde. oup.com |

| Cinnamyl Alcohol Production | Engineered E. coli | De novo biosynthesis from glucose. | Achieved up to 300 mg/L cinnamyl alcohol. nih.govresearchgate.net |

| Cinnamyl Acetate Production | Engineered E. coli | Pathway optimization for enhanced production. | Achieved up to 627 mg/L cinnamyl acetate. sci-hub.se |

Biological Activities and Mechanistic Studies of Cinnamyl Benzoate Analogues

Antimicrobial Activities: In Vitro and Mechanistic Investigations

Antibacterial Efficacy and Spectrum of Activity

Cinnamyl benzoate (B1203000) analogues have demonstrated notable antibacterial properties against various pathogenic bacteria. Studies on synthetic cinnamides and cinnamates have revealed that their antibacterial efficacy can be influenced by the nature of their chemical substituents. For instance, an investigation into nineteen synthetic derivatives found that several compounds exhibited significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. mdpi.comnih.gov

One of the most potent compounds identified was 4-isopropylbenzylcinnamide, which displayed a minimum inhibitory concentration (MIC) of 458.15 µM. mdpi.comnih.gov Following this, decyl cinnamate (B1238496) also showed strong antibacterial action with an MIC of 550.96 µM against all tested bacterial strains. mdpi.comnih.gov The presence of an isopropyl group was suggested to be a key factor for the enhanced antibacterial activity. researchgate.net Furthermore, the length of the carbon chain in ester derivatives appears to play a role, with antibacterial activity increasing with chain length. mdpi.com For example, the activity increased from methyl cinnamate (MIC = 789.19 µM) to decyl cinnamate (MIC = 550.96 µM). mdpi.com These active compounds were found to be bactericidal, and some, like derivatives 6 and 18, showed additive effects when combined with amoxicillin. mdpi.comresearchgate.net

Cinnamyl-substituted monophenols, such as 4-cinnamyl-phenol, have also been highlighted for their high antibiotic activity against a broad spectrum of microorganisms. google.com These compounds have shown efficacy against bacteria including Bacillus cereus, Sarcina lutea, Staphylococcus aureus, and Streptococcus lactis at concentrations of 12 to 25 ppm. google.com

Table 1: Antibacterial Activity of Cinnamyl Benzoate Analogues

| Compound Name | Test Organism(s) | Key Findings |

|---|---|---|

| 4-isopropylbenzylcinnamide | S. aureus, S. epidermidis, P. aeruginosa | Most potent compound with MIC of 458.15 µM. mdpi.comnih.gov |

| Decyl cinnamate | S. aureus, S. epidermidis, P. aeruginosa | Strong activity with MIC of 550.96 µM. mdpi.comnih.gov |

| Butyl cinnamate | S. aureus, S. epidermidis, P. aeruginosa | MIC of 626.62 µM. researchgate.net |

| Benzyl (B1604629) cinnamate | S. aureus, S. epidermidis | Equipotent to decyl cinnamate with MIC of 537.81 µM. nih.gov |

| Methyl cinnamate | Various bacteria | MIC of 789.19 µM. mdpi.com |

| Ethyl cinnamate | Various bacteria | MIC of 726.36 µM. mdpi.com |

| Propyl cinnamate | Various bacteria | MIC of 672.83 µM. mdpi.com |

| 4-cinnamyl-phenol | B. cereus, S. lutea, S. aureus, S. lactis | Inhibited growth at 12 to 25 ppm. google.com |

Antifungal Properties and Growth Inhibition Mechanisms

This compound analogues have also been recognized for their significant antifungal capabilities, targeting various pathogenic fungi. The mechanisms behind their antifungal action are multifaceted, involving direct interaction with fungal cell structures and inhibition of essential enzymes.

A primary mechanism of antifungal activity for several this compound analogues is the disruption of the fungal cell membrane, often through interaction with ergosterol (B1671047), a vital component of these membranes. frontiersin.org Studies have shown that compounds like butyl cinnamate and propyl cinnamate directly interact with ergosterol. mdpi.comresearchgate.net This interaction was confirmed by an increase in the MIC of these compounds when ergosterol was added to the test medium, indicating that they either inhibit ergosterol synthesis or bind directly to it. mdpi.com

Cinnamaldehyde (B126680), a related compound, has been shown to reduce the synthesis of ergosterol in the cell membrane of Aspergillus flavus in a dose-dependent manner. frontiersin.org This reduction in ergosterol affects the physiological activity of the cell membrane, potentially leading to damage and cell rupture. frontiersin.org Similarly, in Candida species, the MIC of cinnamaldehyde increased in the presence of exogenous ergosterol, suggesting a disruption of cell membrane permeability. mdpi.com

Another key mechanism underlying the antifungal activity of cinnamic acid derivatives is the inhibition of benzoate 4-hydroxylase (CYP53). researchgate.neta-z.luoup.com This enzyme is crucial for the detoxification of benzoate, an intermediate in the metabolism of aromatic compounds in fungi. researchgate.neta-z.luoup.com Since CYP53 is specific to fungi, it represents a promising target for antifungal drug development. researchgate.neta-z.luoup.com

Research has demonstrated that cinnamic acid and several of its derivatives can inhibit the enzymatic activity of CYP53A15 from the fungus Cochliobolus lunatus. researchgate.neta-z.luresearchgate.netnih.gov This inhibition disrupts the fungus's ability to detoxify aromatic compounds, leading to growth inhibition. mdpi.com Studies have identified specific derivatives that are potent inhibitors of this enzyme, highlighting a potential avenue for the development of new antifungal agents. researchgate.netnih.govscirp.org

Table 2: Antifungal Activity of this compound Analogues

| Compound Name | Test Organism(s) | Key Findings |

|---|---|---|

| Butyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | Most potent antifungal with MIC of 626.62 µM; interacts with ergosterol. mdpi.com |

| Propyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | Strong antifungal activity with MIC of 672.83 µM; interacts with ergosterol. mdpi.com |

| Ethyl cinnamate | C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum | Bioactive with MIC of 726.36 µM. mdpi.com |

| Cinnamaldehyde | Aspergillus flavus, Candida spp. | Inhibits ergosterol synthesis and disrupts cell membrane. frontiersin.orgmdpi.com |

| Cinnamic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Inhibit benzoate 4-hydroxylase (CYP53). researchgate.neta-z.luresearchgate.netnih.gov |

Interaction with Fungal Cell Membranes and Ergosterol

Acaricidal Properties

In addition to their antibacterial and antifungal effects, certain this compound analogues have demonstrated acaricidal properties, showing toxicity against house dust mites. In a study comparing the toxicity of various cinnamaldehyde and cinnamic acid-related compounds, cinnamyl acetate (B1210297) was among the most toxic compounds against Dermatophagoides farinae and Dermatophagoides pteronyssinus. nih.gov

However, another study focusing on the cattle tick Rhipicephalus microplus found that cinnamyl acetate had lower acaricidal activity compared to (E)-cinnamaldehyde. scielo.brscielo.brresearchgate.net While (E)-cinnamaldehyde at 20.0 mg/mL achieved 100% control of engorged females, the highest concentration of cinnamyl acetate tested (60.0 mg/mL) resulted in only 36% control. scielo.br These findings suggest that the acaricidal efficacy of cinnamyl derivatives can vary depending on the target species and the specific chemical structure of the compound.

Anti-Inflammatory Effects: Molecular Pathway Modulation (In Vitro)

Preliminary in vitro studies suggest that this compound analogues may possess anti-inflammatory properties by modulating key molecular pathways. Research on cinnamaldehyde and other related compounds indicates an ability to inhibit the production of pro-inflammatory cytokines. researchgate.net

For example, cinnamaldehyde has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in glial cells. nih.gov Furthermore, studies on flavanol derivatives, which share structural similarities, have demonstrated the ability to suppress the expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor–α (TNF-α). nih.gov These effects are thought to be mediated through the downregulation of gene transcriptions related to inflammatory signaling pathways like the IL-17, PI3K-Akt, and TNF signaling pathways. nih.gov Sodium benzoate, a metabolite of cinnamon, has also been shown to reduce microglial and astroglial inflammatory responses. nih.govmdpi.com

Antioxidant Potentials and Radical Scavenging Mechanisms

This compound analogues, specifically derivatives of cinnamic acid and its esters, have demonstrated notable antioxidant properties through various mechanisms, primarily centered on their ability to scavenge free radicals. The core of this activity lies in their chemical structure, particularly the phenolic groups and the olefinic bond within the cinnamic moiety. nih.govmdpi.com

The primary mechanism of antioxidant action for these compounds is as chain-breaking antioxidants. nih.gov This is achieved through the donation of a hydrogen atom or an electron from their phenol (B47542) group (-OH) to neutralize reactive free radicals, thereby making them less reactive. nih.govrjptonline.org The stability of the resulting phenoxy radical is a key determinant of the antioxidant efficacy. This stability is influenced by electron delocalization, which can be enhanced by the olefinic bond in the cinnamic acid structure. mdpi.com

Several studies have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of these analogues. jocpr.commdpi.commdpi.com In this assay, the decrease in the absorbance of the DPPH radical solution upon introduction of the antioxidant compound indicates its radical scavenging ability. mdpi.com Cinnamic acid derivatives have been shown to be effective scavengers in this model. rjptonline.orgjocpr.com

The antioxidant potential is also assessed through other methods like the nitroblue tetrazolium (NBT) and ferric reducing antioxidant power (FRAP) assays. rjptonline.orgjocpr.com For instance, the ethanol (B145695) extract of Rhinacanthus nasutus, containing cinnamic acid derivatives, showed significant antioxidant capacity with an IC50 value of 97.34 ± 0.07 mg/L in the DPPH assay and an EC50 value of 8.69 ± 0.02 mg/L in the FRAP assay. rjptonline.org

Research has also explored the scavenging activity against specific radicals such as the superoxide (B77818) radical (O2•−) and hydroxyl radical (•OH). nih.govresearchgate.net Studies have shown that while cinnamic acids are effective, their ester derivatives may exhibit different levels of activity depending on the specific radical and the environment. nih.gov For example, one study found that cinnamic and hydroxycinnamic acids had a higher scavenging capacity towards superoxide radicals and hydrogen peroxide compared to their C10 ester derivatives in an aqueous environment. nih.gov

The following table summarizes the antioxidant activities of some cinnamyl ester analogues from a study on Oxalis pes-caprae.

| Compound | Antioxidant Activity Model | IC50 (µg/ml) |

| Derivative 5 | NBT | 11 |

| DPPH | 29 |

Structure-Activity Relationship (SAR) Studies on Cinnamyl Esters

The antioxidant and biological activities of cinnamyl esters are significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have revealed key molecular features that govern their efficacy.

A fundamental finding is that cinnamic acid derivatives are generally more potent antioxidants than their benzoic acid counterparts. nih.gov The presence of the propenoic acid side chain in cinnamic acids contributes to a higher antioxidant capacity. nih.gov

The nature and position of substituents on the aromatic ring are critical. nih.govplos.orgnih.gov

Hydroxyl Groups: The presence of phenolic hydroxyl groups is paramount for antioxidant activity. nih.gov Compounds with catechol (dihydroxy) or o-methoxyphenol moieties often exhibit potent free radical scavenging. jst.go.jp The number and position of these hydroxyl groups directly impact the hydrogen-donating ability and the stability of the resulting radical. nih.gov

Methoxy (B1213986) Groups: The introduction of methoxy groups can also enhance antioxidant activity. nih.gov For example, in one study, the antioxidant activity increased in the sequence p-hydroxy < p-hydroxymethoxy < dihydroxy < p-hydroxydimethoxy in a kinetic test. nih.gov Sinapic acid esters, which contain two methoxy groups and one hydroxyl group, have shown high antioxidant capacity. mdpi.comnih.gov

Ester vs. Amide: When comparing cinnamic acid amides and esters, amides have been found to exhibit more potent DPPH free radical scavenging activity, while esters showed stronger inhibitory activities against certain enzymes like MAO-B and butyrylcholinesterase. jst.go.jp

The table below illustrates the SAR for antioxidant capacity of porous starch (PS) modified with different cinnamic acids.

| Compound | Antioxidant Capacity Order | Rationale |

| CA@PS | Lowest | Lacks phenolic hydroxyl groups. |

| p-CA@PS | Moderate | Contains one phenolic hydroxyl group. |

| FA@PS | High | Contains one phenolic hydroxyl and one electron-donating methoxy group. |

| SA@PS | Highest | Contains one phenolic hydroxyl and two electron-donating methoxy groups, enhancing hydrogen donating ability and radical stability. |

Other Reported Biological Effects (Excluding Human Clinical Data)

Beyond their antioxidant properties, this compound analogues and related cinnamic acid derivatives have been reported to possess a range of other biological activities in non-human studies.

Antifungal and Antimicrobial Activity: Cinnamic acid esters have been investigated for their potential as antifungal agents for plant protection. nih.govplos.org Several derivatives have shown significant inhibition of mycelial growth against various plant pathogenic fungi. nih.govplos.org For example, some t-butyl or t-amyl cinnamates displayed higher activity than commercial fungicides against certain fungi. plos.org The antimicrobial effects are not limited to fungi; cinnamic derivatives have also demonstrated activity against various bacterial species. mdpi.com

Enzyme Inhibition: Certain cinnamyl ester analogues have shown inhibitory effects on various enzymes.

Monoamine Oxidase (MAO) Inhibition: A series of cinnamic acid esters and amides were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. jst.go.jp Several compounds, particularly esters, showed potent and selective MAO-B inhibitory activity, suggesting potential applications in neurodegenerative disease research. jst.go.jp For instance, p-coumaric acid phenethyl ester was identified as a potential lead compound for novel MAO-B inhibitors. jst.go.jp

Cholinesterase Inhibition: The same study also reported that cinnamic acid esters displayed inhibitory activity against butyrylcholinesterase (BChE). jst.go.jp

Other Enzymes: One study noted that none of the synthesized cinnamic acid ester derivatives showed significant 5-lipoxygenase or tyrosinase inhibitory activities. jocpr.com

Anti-inflammatory Activity: Lignans derived from Cinnamomum plants, which share phenylpropanoid precursors with cinnamic acids, have demonstrated anti-inflammatory effects. acgpubs.org They were shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells. acgpubs.org

Cytotoxic Effects: The cytotoxic properties of some cinnamic acid esters have been evaluated against various cancer cell lines. jocpr.comuc.pt For example, the cytotoxic effect of one derivative was tested against human colorectal carcinoma (HT-29), breast carcinoma (MDA-MB-231), and pancreas carcinoma (MIA-PaCa2) cells, though it did not show significant activity. jocpr.com However, other studies on caffeic acid esters have reported significant growth-inhibition effects on human cervix adenocarcinoma cells (HeLa), with the activity being dependent on the number of hydroxyl ring substituents and the length of the ester alkyl chain. uc.pt

UV Protection: Cinnamic acid esters are known for their ability to absorb UV radiation, which has led to their use in cosmetic applications. nih.govresearchgate.net A fraction rich in cinnamic esters isolated from carnauba wax showed excellent absorption in the UVB region, highlighting its potential as a natural photoprotective agent. nih.gov

Analytical Methodologies and Characterization of Cinnamyl Benzoate

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of cinnamyl benzoate (B1203000). These techniques probe the interaction of the molecule with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the cinnamyl benzoate molecule. Both ¹H and ¹³C NMR are employed to create a detailed map of the proton and carbon skeletons, respectively. While specific chemical shift values can vary slightly depending on the solvent and instrument parameters, typical data for this compound are available. rsc.org The confirmation of the structure is achieved when the observed NMR spectrum matches the expected signals for (E)-Cinnamyl Benzoate. tcichemicals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons (Benzoate) | 7.40-8.10 (m) | 128.0-133.0 |

| Aromatic Protons (Cinnamyl) | 7.20-7.50 (m) | 126.0-136.0 |

| Vinylic Protons | 6.30-6.80 (m) | 123.0-134.0 |

| Methylene Protons (-CH₂-) | 4.90 (d) | 65.0 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, and (m) multiplet.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic peaks corresponding to specific bond vibrations. For instance, a strong absorption band is typically observed for the carbonyl (C=O) group of the ester, while other peaks indicate the presence of aromatic rings and carbon-carbon double bonds. researchgate.netnih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1710-1730 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C=C (Vinylic) | Stretching | 1625-1645 |

| C-O (Ester) | Stretching | 1100-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of conjugated systems, such as the aromatic rings and the carbon-carbon double bond, results in the absorption of UV light at specific wavelengths. The maximum absorption wavelength (λmax) for (E)-cinnamyl benzoate in ethanol (B145695) is recorded at 251 nm. tcichemicals.com This technique can be influenced by the presence of different substituents on the benzoate and cinnamate (B1238496) moieties. researcher.life

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and accurately determining its concentration. These methods are widely used for purity assessment and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Content Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for analyzing volatile compounds like this compound. ocl-journal.org In this technique, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides detailed information about their mass-to-charge ratio, allowing for definitive identification. chromatographyonline.com GC-MS is routinely used to verify the purity of this compound, often requiring a purity level of over 98.0%. tcichemicals.com The technique is also applied in the analysis of fragrance allergens in various products. chromatographyonline.com

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Temperature Program | Ramped, e.g., 60 °C to 200 °C |

| MS Detector | Electron Ionization (EI) |

| MS Source Temperature | 250 °C |

| MS Quadrupole Temperature | 150 °C |

Note: These are representative parameters and may be optimized for specific applications. ifrafragrance.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of this compound. It is particularly useful for analyzing less volatile or thermally sensitive compounds. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. A common setup for analyzing fragrance allergens, including this compound, involves a C18 column with a gradient elution of acetonitrile (B52724) and water, and UV detection at various wavelengths. nih.gov

Table 4: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 0.7-1.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV |

| Detection Wavelength | 210, 254, 280 nm |

Note: These conditions are based on methods developed for the simultaneous determination of multiple fragrance allergens. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative analysis of this compound and for monitoring the progress of its synthesis. nih.gov In a typical application, TLC is performed on silica (B1680970) gel plates. doi.orgrsc.org For instance, in the synthesis of cinnamic acid derivatives, TLC plates composed of aluminum coated with silica gel 60F254 are utilized. nih.gov The progress of the reaction can be monitored by periodically extracting samples and spotting them on the TLC plate. nih.gov The formation of the desired product, such as this compound, is confirmed by the appearance of a new spot with a different retention factor (Rf) value compared to the initial reactants. nih.gov

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for related compounds involves a mixture of isopropanol (B130326) and benzene (B151609) (e.g., 75% isopropanol and 25% benzene). nih.gov Visualization of the spots on the TLC plate is typically achieved under UV light, especially when using plates impregnated with a fluorescent indicator (e.g., F254). nih.gov

While primarily a qualitative tool, TLC can provide semi-quantitative information based on the size and intensity of the spots. It is an indispensable method for quickly checking the purity of fractions collected during column chromatography purification of this compound. rsc.org

Advanced Analytical Approaches

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the authenticity of flavor compounds like this compound, distinguishing between natural, synthetic, and semi-synthetic origins. nih.govnih.gov The principle behind this method is that the isotopic ratios of elements such as carbon (¹³C/¹²C) and hydrogen (²H/¹H) vary depending on the source of the precursor materials and the synthesis process. nih.govthermofisher.com

The analysis is typically performed using gas chromatography coupled to combustion/pyrolysis-isotope ratio mass spectrometry (GC-C/P-IRMS). nih.govnih.gov This setup allows for the separation of the compound of interest from the sample matrix before it enters the IRMS for isotopic analysis. pri-eco.com

Research on the related compound, (E)-methyl cinnamate, has demonstrated the efficacy of this technique. The δ¹³C and δ²H values for synthetic, natural, and semi-synthetic versions of the ester show distinct ranges, allowing for their differentiation. nih.gov For example, synthetic (E)-methyl cinnamate exhibits δ¹³C values around -30‰ and δ²H values around +340‰, whereas the ester produced from natural sources has δ¹³C values around -25‰ to -30‰ and significantly lower δ²H values, around -165‰. nih.gov Similar studies on (E)-cinnamic acid, a precursor to this compound, also show clear distinctions between synthetic and natural sources based on their isotopic signatures. nih.gov These findings underscore the potential of IRMS to verify the "natural" labeling of products containing this compound.

Table 1: Illustrative Isotope Ratio Data for Cinnamate Derivatives

| Compound | Source | δ¹³C (‰ V-PDB) | δ²H (‰ V-SMOW) |

|---|---|---|---|

| (E)-Methyl Cinnamate | Synthetic | -29.5 to -33.8 | +328 to +360 |

| (E)-Methyl Cinnamate | Natural | -25.6 to -30.1 | -162 to -169 |

| (E)-Cinnamic Acid | Synthetic | -26.9 to -27.6 | -23.3 to -41.5 |

Note: Data is based on studies of related cinnamate compounds and serves to illustrate the principle of IRMS for authenticity assessment. nih.govnih.gov

Accurate quantification of this compound, particularly in complex matrices like cosmetics and food products, relies on the use of standard reference materials (SRMs) or certified reference materials (CRMs). sepscience.comnih.gov These materials have a certified concentration and purity, providing a reliable basis for calibration and method validation. sepscience.com

Quantitative analysis is often performed using gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The use of an internal standard is a common practice to compensate for variations in sample preparation and injection volume. nih.gov For the analysis of fragrance allergens, including this compound, a stock solution of the reference standard is prepared, typically by dissolving a known weight in a suitable solvent like methyl tert-butyl ether. nih.govresearchgate.net Calibration curves are then generated by preparing a series of dilutions of the stock solution. nih.gov

The validation of the analytical method is crucial and includes assessing parameters such as linearity, recovery, and the limit of quantification (LOQ). nih.gov For instance, a validated GC-MS method for fragrance allergens reported good linearity over a concentration range of 0.1–10 μg/mL, with recoveries between 84.4% and 119% and LOQs in the range of 2–20 μg/g. nih.govresearchgate.net The use of the standard addition method can help to overcome matrix effects, which are common in complex samples like cosmetics. nih.gov

The development of new CRMs for fragrance allergens is ongoing, driven by regulations such as those from the European Union. sepscience.com These CRMs are thoroughly characterized, often using techniques like quantitative nuclear magnetic resonance (qNMR) spectroscopy, which provides direct traceability to the International System of Units (SI). sepscience.com

Environmental Fate and Degradation Studies of Cinnamyl Benzoate and Analogues

Microbial Degradation Pathways

Microbial activity is a primary driver for the breakdown of organic compounds in the environment. The degradation of cinnamyl benzoate (B1203000) is expected to begin with the cleavage of its ester bond, yielding cinnamyl alcohol and benzoic acid, which are then metabolized through distinct aerobic and anaerobic pathways. nih.gov

Aerobic Degradation Mechanisms

Under aerobic conditions, the microbial breakdown of the components of cinnamyl benzoate proceeds through oxidative pathways.

Initial Hydrolysis: The first step is the enzymatic hydrolysis of the ester bond, releasing cinnamyl alcohol and benzoic acid.

Cinnamyl Alcohol Oxidation: Cinnamyl alcohol is readily oxidized by microorganisms. researchgate.net The process typically involves the oxidation of the alcohol group to form cinnamaldehyde (B126680), which is then further oxidized to cinnamic acid. researchgate.netnih.gov

Cinnamic and Benzoic Acid Degradation: Cinnamic acid and benzoic acid are key intermediates. Aerobic bacteria can degrade cinnamic acid through pathways involving the hydroxylation of the benzene (B151609) ring, followed by ring cleavage. nih.gov Benzoic acid is a common metabolite in the degradation of many aromatic compounds and is typically catabolized to catechol, which subsequently undergoes ortho- or meta-cleavage of the aromatic ring. cabidigitallibrary.org

Anaerobic Degradation to Benzoic Acid and Subsequent Metabolites

In anaerobic environments, such as sediments and certain wastewater treatment systems, the degradation pathway differs significantly.

Initial Hydrolysis: Similar to the aerobic pathway, the initial step is the hydrolysis of this compound into cinnamyl alcohol and benzoic acid.

Conversion to Benzoate: Cinnamyl alcohol is oxidized to cinnamic acid. Under anaerobic conditions, cinnamic acid is transformed into benzoate via a process of beta-oxidation. nih.gov This makes benzoate a central intermediate in the anaerobic degradation of various phenylpropanoid compounds. pnas.org

Benzoate Degradation: The anaerobic degradation of benzoate is a well-documented process. It begins with the activation of benzoate to benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. csic.es The benzoyl-CoA then enters a central degradation pathway involving the reduction of the aromatic ring and subsequent cleavage. In syntrophic consortia, these intermediates are ultimately mineralized to acetate (B1210297), methane (B114726) (CH₄), and carbon dioxide (CO₂). nih.govasm.orgnih.gov

Role of Specific Bacterial Consortia and Enzymes

The degradation of this compound and its analogues is not performed by a single microbial species but rather by complex consortia where different species carry out specific steps.

Anaerobic Consortia: A defined syntrophic consortium capable of degrading cinnamate (B1238496) has been identified, consisting of Papillibacter cinnamivorans, Syntrophus sp., and a methanogen like Methanobacterium sp. nih.gov P. cinnamivorans is responsible for the initial conversion of cinnamate to benzoate. nih.govird.fr The subsequent degradation of benzoate to acetate and methane is carried out by the syntrophic partnership of Syntrophus sp. and the methanogen. nih.gov The metabolically versatile bacterium Rhodopseudomonas palustris is also known to degrade benzoate anaerobically, often forming its own syntrophic-like subpopulations to manage the process. plos.org

Aerobic Bacteria: Various bacteria are known to degrade the resulting components aerobically. For instance, strains of Marinobacter can degrade aromatic hydrocarbons in saline environments. frontiersin.org

Key Enzymes: The breakdown process relies on a series of specific enzymes. Benzoate-CoA ligase is crucial for activating benzoate in the anaerobic pathway. csic.es In aerobic pathways, dioxygenases are key to cleaving the aromatic ring of intermediates like catechol.

| Organism/Consortium | Compound Degraded | Condition | Key Role/Enzyme |

| Papillibacter cinnamivorans | Cinnamate | Anaerobic | Converts cinnamate to benzoate via beta-oxidation. nih.govird.fr |

| Syntrophus sp. & Methanobacterium sp. | Benzoate | Anaerobic | Syntrophically degrades benzoate to acetate, CH₄, and CO₂. nih.gov |

| Rhodopseudomonas palustris | Benzoate, Cinnamate | Anaerobic | Degrades aromatic compounds; utilizes benzoate-CoA ligase. csic.esplos.org |

| Marinobacter species | Aromatic Hydrocarbons | Aerobic | Degradation in saline environments. frontiersin.org |

Hydrolytic Stability and Enzymatic Cleavage in Diverse Environments

The stability of the ester bond in this compound is a key factor in its environmental persistence.

Chemical Hydrolysis: Ester compounds are known to be susceptible to hydrolysis, a reaction that can be catalyzed by acid or alkali. google.com This process breaks the ester linkage, yielding the parent alcohol (cinnamyl alcohol) and carboxylic acid (benzoic acid). In environments with varying pH, such as certain industrial effluents or soil conditions, chemical hydrolysis can be a significant abiotic degradation pathway.

Enzymatic Hydrolysis: In biological systems, the cleavage of the ester bond is typically rapid and efficient, catalyzed by esterase enzymes present in microorganisms and other organisms. soton.ac.uk Studies on analogues like cinnamyl anthranilate and ethyl cinnamate confirm that hydrolysis is a primary metabolic step, preceding the further degradation of the alcohol and acid components. nih.govfemaflavor.org Because many esters are predicted to be rapidly and completely hydrolyzed, the safety and environmental assessment often focuses on the resulting hydrolysis products. soton.ac.uk The biodegradability of aliphatic polyesters, for example, is attributed to the hydrolysis of their ester groups under compost conditions. upv.es

Photodegradation Studies (if relevant research exists)

Photodegradation of Cinnamyl Alcohol: Cinnamyl alcohol has been shown to degrade completely upon UV irradiation. nih.govresearchgate.net The photochemical degradation involves several reactive oxygen species, including superoxide (B77818) radicals (O₂•–), singlet oxygen (¹O₂), and hydroxyl radicals (•OH). nih.govresearchgate.net The main degradation products identified include cinnamaldehyde, benzaldehyde, benzenepropanal, cinnamic acid, and toluene. researchgate.netoup.com

Photodegradation of Cinnamic Acid: Cinnamic acid also undergoes photocatalytic destruction. Studies have explored its degradation using catalysts, identifying various intermediates. nih.gov The presence of other ions in the water, such as chloride, can accelerate the removal of cinnamic acid but may also lead to the formation of chlorinated byproducts. nih.gov This highlights the complexity of photodegradation in real-world environmental matrices.

The available data on these analogues suggest that this compound has the potential to be transformed by sunlight in aqueous environments, breaking down into a variety of other aromatic compounds.

Academic and Industrial Applications Research Focus

Role as an Intermediate in Complex Organic Synthesis

Cinnamyl benzoate (B1203000) serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical structure, featuring a reactive ester group and a phenylpropenyl moiety, allows for a variety of chemical transformations. ontosight.ai

Precursor for Pharmaceutical Intermediates

While direct evidence of cinnamyl benzoate as a precursor for specific commercially available pharmaceutical drugs is limited in the provided search results, its structural components are found in various bioactive molecules. For instance, the cinnamyl group is a pharmacophore in some compounds developed as potential therapeutic agents. mdpi.com The metabolism of cinnamic acid, a related compound, produces sodium benzoate, which has been studied for its neuroprotective effects. mdpi.com The synthesis of novel cinnamic acid derivatives, such as cinnamoyl-metronidazole ester and cinnamoyl-memantine amide, highlights the utility of the cinnamoyl moiety in creating new compounds with potential antimicrobial activity. nih.gov These derivatives are synthesized from cinnamic acid, which can be derived from cinnamyl alcohol, a hydrolysis product of this compound. nih.govinchem.org The development of such derivatives underscores the potential of cinnamyl-containing structures as building blocks for new pharmaceutical agents. nih.gov

Research has also explored the synthesis of benzimidazole (B57391) derivatives, which are important pharmacophores in drug discovery, from precursors that share structural similarities with components of this compound. rsc.org This suggests that the fundamental chemical structures within this compound are relevant to the synthesis of pharmaceutically active compounds.

Building Block for Novel Chemical Entities

This compound is utilized as a building block for creating new chemical entities with unique properties. ontosight.ai For example, it has been used in the synthesis of C-butylcalix chiralen.comresorcinarene octabenzoate, a novel compound investigated for its potential as a sunscreen agent. rasayanjournal.co.in In this synthesis, benzoyl chloride, a reactive form of benzoic acid (a component of this compound), is reacted with a calixarene (B151959) backbone. rasayanjournal.co.in

Furthermore, the synthesis of novel vanillin-based di-Schiff compounds with antibacterial properties has been achieved through reactions involving benzocaine, which is then converted to a hydrazide. researchgate.net While not a direct use of this compound, this demonstrates the synthetic utility of benzoate-related structures in creating new functional molecules. The ability to modify and incorporate the cinnamyl and benzoate moieties into larger, more complex structures is a key area of research. ontosight.airasayanjournal.co.in